molecular formula C8H12O4 B13068990 3-(2-Methoxyacetyl)oxan-4-one

3-(2-Methoxyacetyl)oxan-4-one

Cat. No.: B13068990
M. Wt: 172.18 g/mol
InChI Key: KIJLAKHJICNQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyacetyl)oxan-4-one is an organic compound with the molecular formula C8H12O4 It is a derivative of oxan-4-one, featuring a methoxyacetyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyacetyl)oxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxyacetic acid with a suitable oxan-4-one derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyacetyl)oxan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-(2-Methoxyacetyl)oxan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyacetyl)oxan-4-one involves its interaction with specific molecular targets. The methoxyacetyl group can form hydrogen bonds or other interactions with enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyacetyl)oxan-2-one
  • 3-(2-Methoxyacetyl)oxan-5-one
  • 3-(2-Methoxyacetyl)oxan-6-one

Uniqueness

3-(2-Methoxyacetyl)oxan-4-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

3-(2-methoxyacetyl)oxan-4-one

InChI

InChI=1S/C8H12O4/c1-11-5-8(10)6-4-12-3-2-7(6)9/h6H,2-5H2,1H3

InChI Key

KIJLAKHJICNQQS-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1COCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.